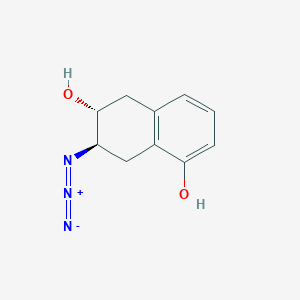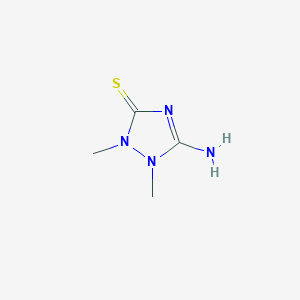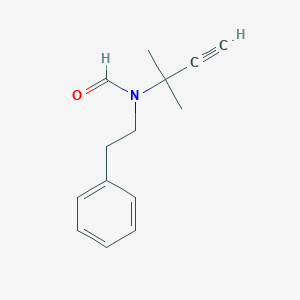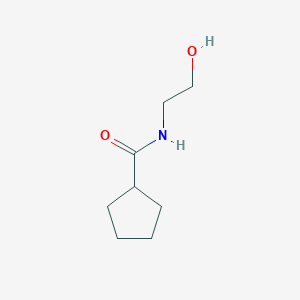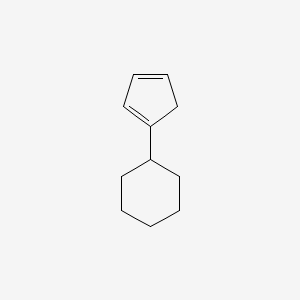
(Cyclopenta-1,3-dien-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexylcyclopenta-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structural feature imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis. Conjugated dienes are known for their stability and reactivity, which are influenced by the delocalization of electrons across the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclohexylcyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive coupling of alkynes using nickel catalysts has been shown to be an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for synthesizing complex dienes.
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexylcyclopenta-1,3-diene may involve large-scale catalytic processes. The use of transition metal catalysts, such as nickel or palladium, can facilitate the efficient coupling of alkyne precursors to form the desired diene. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as hydrogen halides, to form addition products.
Oxidation and Reduction: The diene can be oxidized to form epoxides or other oxygenated products. Reduction reactions can convert the diene to alkanes or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HBr) are commonly used electrophiles.
Oxidation: Oxidizing agents such as peroxides or osmium tetroxide can be used to oxidize the diene.
Reduction: Reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium) can be used for reduction reactions.
Major Products Formed
Electrophilic Addition: The major products are typically halogenated alkenes or alkanes, depending on the reaction conditions.
Oxidation: Epoxides or diols are common oxidation products.
Reduction: Alkanes or partially reduced alkenes are typical reduction products.
Scientific Research Applications
1-cyclohexylcyclopenta-1,3-diene has several applications in scientific research:
Organic Synthesis: The compound serves as a valuable building block for synthesizing more complex molecules.
Material Science: Conjugated dienes are used in the production of polymers and other materials with unique electronic properties.
Pharmaceutical Research: The compound can be used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-cyclohexylcyclopenta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The delocalized electrons in the diene system can interact with electrophiles, nucleophiles, or radicals, leading to the formation of new chemical bonds. The specific pathways and intermediates depend on the nature of the reagents and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene used in the production of natural rubber and other polymers.
Cyclohex-2-enone: A conjugated enone with both a double bond and a carbonyl group.
Uniqueness of 1-cyclohexylcyclopenta-1,3-diene
1-cyclohexylcyclopenta-1,3-diene is unique due to its specific structural features, including the cyclohexyl group and the cyclopentadiene ring. These features impart distinct reactivity and stability to the compound, making it suitable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
52274-31-4 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-ylcyclohexane |
InChI |
InChI=1S/C11H16/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8,10H,1-3,6-7,9H2 |
InChI Key |
AQHXALDLCNTRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
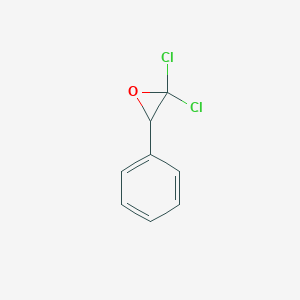
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

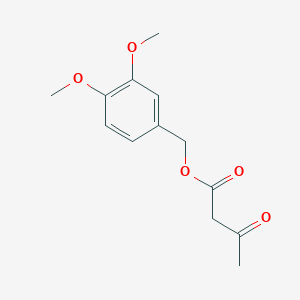
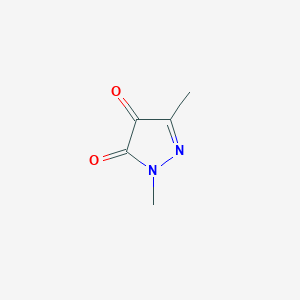
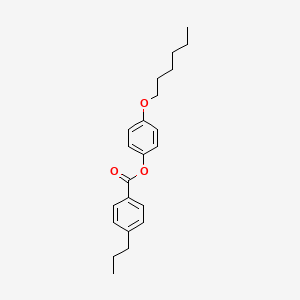
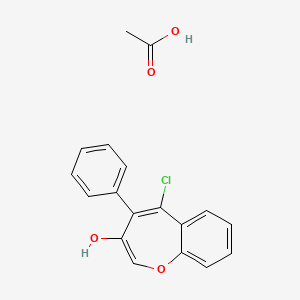
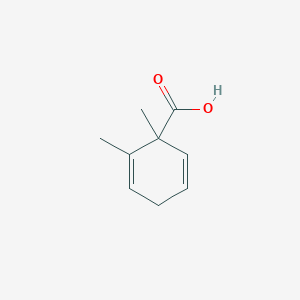
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
